![molecular formula C2H2ClFO2 B8249986 (R)-2-Chloro-2-fluoroacetic Acid](/img/structure/B8249986.png)
(R)-2-Chloro-2-fluoroacetic Acid
Overview
Description
(R)-2-Chloro-2-fluoroacetic Acid is a useful research compound. Its molecular formula is C2H2ClFO2 and its molecular weight is 112.49 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Chemical Properties and Reactions
(R)-2-Chloro-2-fluoroacetic acid, as part of the fluoroacetic acids family, shares common reactions typical of acetic acids. Its reactions are influenced by the electron-withdrawing nature of the fluorine atoms, which contributes to its moderately strong acidic nature. The acid is much less toxic compared to its counterpart, fluoroacetic acid, and is usually prepared through specific reactions involving fluorine-containing intermediates (Elliott, 2000).
2. Biosynthetic Insights
Research on the stereochemical details of biological fluorination during the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya provides insights into the role of (R)-2-Chloro-2-fluoroacetic acid. The synthesis of enantiomerically enriched fluoroacetates demonstrates the retention of configuration in the biological fluorination process (O'Hagan et al., 2003).
3. Structural Studies in Proteins
The fluoroacetate dehalogenase enzyme has been studied for its activity and selectivity towards (R)-2-Chloro-2-fluoroacetic acid. Mutagenesis studies have shown that specific mutations can enhance the enzyme's activity and selectivity in producing desired enantiomers of certain acids, underlining the potential of this enzyme in synthetic applications (Wang et al., 2020).
4. Pyrolysis Mechanism Study
Theoretical studies on the dehydrohalogenation mechanism of 2-haloacetic acids, including (R)-2-Chloro-2-fluoroacetic acid, reveal that these reactions likely proceed through a polar five-membered cyclic transition state. This insight into the reaction mechanism helps in understanding the reactivity and stability of these compounds under different conditions (Chen et al., 2010).
5. Atmospheric Photooxidation Studies
Studies on the photooxidation of fluoroacetates, including derivatives of (R)-2-Chloro-2-fluoroacetic acid, have been conducted to understand their behavior and transformation in atmospheric conditions. This research is important for assessing the environmental impact and behavior of these compounds in natural settings (Blanco et al., 2010).
6. Enzyme Mechanism Investigation
Investigations into the stereochemical mechanisms of enzymes like fluoracetate dehalogenase have provided valuable insights into how these enzymes interact with substrates like (R)-2-Chloro-2-fluoroacetic acid. Such studies are crucial for understanding the enzyme-substrate interactions and for potential biotechnological applications (Wang et al., 2017).
7. Analytical Methodologies
Development of sensitive methods for the determination of fluoroacetates in biological samples, including (R)-2-Chloro-2-fluoroacetic acid, is essential for forensic and environmental monitoring purposes. Techniques like capillary electrophoresis and solid-phase microextraction have been employed for this purpose, demonstrating the importance of accurate detection methods (Vidal et al., 2011).
8. Microbial Degradation
Research on the microbial degradation of fluoroacetates, including (R)-2-Chloro-2-fluoroacetic acid, in anaerobic conditions, has identified specific bacteria capable of dehalogenating these compounds. This study provides a deeper understanding of the environmental fate and potential bioremediation strategies for these compounds (Davis et al., 2012).
9. Photochemical Radical Addition Reactions
The use of fluoroalkylsulfonyl chlorides in photochemical radical addition reactions to add fluoroalkyl groups to unsaturated compounds illustrates the synthetic applications of (R)-2-Chloro-2-fluoroacetic acid derivatives. This research highlights the potential for novel chemical transformations and syntheses (Tang et al., 2015).
properties
IUPAC Name |
(2R)-2-chloro-2-fluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClFO2/c3-1(4)2(5)6/h1H,(H,5,6)/t1-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIKZDFUXGHTHD-SFOWXEAESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H](C(=O)O)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Chloro-2-fluoroacetic Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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